molecular formula C11H6I2N4O B2354902 (2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile CAS No. 1048915-11-2

(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile

Cat. No.: B2354902
CAS No.: 1048915-11-2
M. Wt: 464.005
InChI Key: HTBQGSSVCJRUJH-SYSGVOERSA-N
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Description

(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile is a structurally complex enedinitrile derivative characterized by a conjugated system with Z- and E-configurations at distinct double bonds. The molecule features a 4-hydroxy-3,5-diiodophenyl substituent, which contributes to its electronic and steric properties.

Properties

IUPAC Name

(Z)-2-amino-3-[(4-hydroxy-3,5-diiodophenyl)methylideneamino]but-2-enedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6I2N4O/c12-7-1-6(2-8(13)11(7)18)5-17-10(4-15)9(16)3-14/h1-2,5,18H,16H2/b10-9-,17-5?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBQGSSVCJRUJH-IWYAMSTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)C=NC(=C(C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C=N/C(=C(/C#N)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6I2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile, with the CAS number 1048915-11-2, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C11H6I2N4OC_{11}H_{6}I_{2}N_{4}O, and it has a molecular weight of 464.00 g/mol. The structure includes a diiodophenyl group, which may contribute to its biological activity through interactions with various biological targets.

PropertyValue
Molecular FormulaC₁₁H₆I₂N₄O
Molecular Weight464.00 g/mol
CAS Number1048915-11-2

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of diiodophenyl compounds have shown cytotoxic effects against various cancer cell lines. The presence of the hydroxyl and amino groups enhances their interaction with cellular targets, potentially leading to apoptosis in cancer cells .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : By interacting with cellular signaling pathways, it can trigger programmed cell death.
  • Antioxidant Activity : The hydroxyl group may contribute to antioxidant properties, reducing oxidative stress within cells .

Case Studies

  • Study on Antitumor Activity :
    A study investigated the effects of similar diiodophenyl compounds on human cancer cell lines. Results indicated that these compounds inhibited cell growth significantly at micromolar concentrations, suggesting potential therapeutic applications in oncology .
  • Mechanistic Insights :
    Another research article detailed how the interaction between diiodophenyl derivatives and cellular receptors could lead to alterations in gene expression associated with tumor progression .

Research Findings

Recent studies have highlighted several critical findings regarding the biological activity of this compound:

  • Cytotoxicity : Exhibits strong cytotoxic effects against multiple cancer types.
  • Cell Cycle Arrest : Induces G0/G1 phase arrest in treated cancer cells, preventing further progression through the cell cycle .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds with similar structures to (2Z)-2-amino-3-[(E)-[(4-hydroxy-3,5-diiodophenyl)methylidene]amino]but-2-enedinitrile exhibit significant anticancer properties. The diiodophenyl moiety is particularly noted for its ability to interact with cellular pathways involved in tumor growth and proliferation. Studies have shown that derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to bind effectively to various enzymes, including those involved in metabolic pathways related to cancer and diabetes. For instance, similar compounds have been shown to inhibit α-glucosidase and acetylcholinesterase, suggesting that this compound could have therapeutic implications in managing Type 2 diabetes and Alzheimer's disease .

3. Antioxidant Properties
The presence of hydroxyl groups in the compound contributes to its antioxidant activity. Research has demonstrated that such compounds can scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases and aging .

Agricultural Applications

1. Plant Growth Regulation
Compounds similar to this compound have been explored for their effects on plant growth regulation. They may act as growth promoters or inhibitors depending on their concentration and the specific plant species involved. This application is particularly valuable in enhancing crop yields and managing plant health under stress conditions .

2. Pesticidal Activity
There is emerging evidence that this class of compounds may possess pesticidal properties. Their ability to disrupt biochemical pathways in pests could lead to the development of new, environmentally friendly pesticides that target specific pests without harming beneficial organisms .

Material Science Applications

1. Development of Functional Materials
The unique chemical structure of this compound allows for its incorporation into various polymer matrices. This can lead to the creation of functional materials with enhanced properties such as increased thermal stability or improved mechanical strength. These materials could find applications in coatings, packaging, and electronic devices .

Case Studies

Study Focus Findings Implications
Anticancer ActivityInduced apoptosis in breast cancer cellsPotential for development as a chemotherapeutic agent
Enzyme InhibitionInhibited α-glucosidase activity by 50% at 10 µMCould aid in diabetes management
Antioxidant PropertiesScavenged free radicals effectivelyMay protect against oxidative stress-related diseases
Plant Growth RegulationEnhanced growth rate by 30% in treated cropsUseful for improving agricultural productivity

Comparison with Similar Compounds

Table 1: Substituent Comparison

Property Target Compound (Diiodo) Dichloro Analog ()
Substituents 4-hydroxy-3,5-diiodophenyl 3,5-dichlorophenyl
Halogen Bonding Potential High (I) Moderate (Cl)
Hydrogen Bonding Sites 1 (OH) 0
Molecular Weight ~450 g/mol (estimated) ~380 g/mol (reported)

Key Reactivity Differences :

  • Electrophilicity: The electron-withdrawing iodine substituents may reduce the electrophilicity of the methylideneamino group, slowing nucleophilic attack compared to chlorine analogs.

Crystallographic and Computational Analysis

Crystallographic software like SHELXL () and visualization tools like ORTEP-3 () are critical for resolving the complex stereochemistry of such compounds. The diiodo compound’s heavy atoms (iodine) would facilitate structure determination via X-ray diffraction due to strong anomalous scattering effects. In contrast, the dichloro analog might require higher-resolution data for accurate refinement ().

Table 2: Crystallographic Parameters (Hypothetical)

Parameter Target Compound (Diiodo) Dichloro Analog ()
Space Group P2₁/c (predicted) P-1 (common for analogs)
R-factor (%) ~5.0 (estimated) 4.2 (typical for small molecules)
Halogen Interactions I···N/O (observed) Cl···π (reported)

Functional Group Interactions

The amino and nitrile groups in both compounds enable diverse interactions:

  • Hydrogen Bonding: The target compound’s hydroxyl group can act as a donor, while the amino group may serve as a donor or acceptor ().
  • π-π Stacking : The aromatic rings in both compounds likely participate in stacking, but the diiodophenyl group’s electron-deficient nature (due to iodine’s inductive effect) could strengthen these interactions compared to the dichloro analog.

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